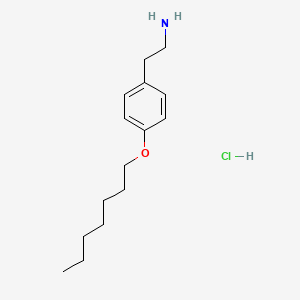
5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate is a heterocyclic compound that features a bromophenyl group attached to an oxazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then cyclized to form the oxazolium ring. The final step involves the addition of perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxazolium ring can participate in redox reactions under appropriate conditions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with suitable partners to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Cycloaddition Reactions: These reactions often require catalysts such as transition metals and can be conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while cycloaddition reactions can produce fused ring systems.
Scientific Research Applications
5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the oxazolium ring can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
- 5-(4-Fluorophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
- 5-(4-Methylphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
Uniqueness
The presence of the bromine atom in 5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
52063-39-5 |
|---|---|
Molecular Formula |
C12H13BrClNO5 |
Molecular Weight |
366.59 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C12H13BrNO.ClHO4/c1-3-14-9(2)8-12(15-14)10-4-6-11(13)7-5-10;2-1(3,4)5/h4-8H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FYQISRVRFHXUMJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C=C(O1)C2=CC=C(C=C2)Br)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
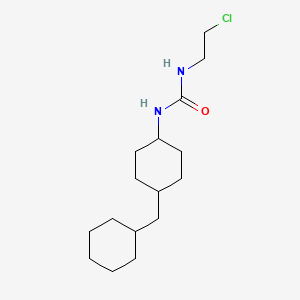
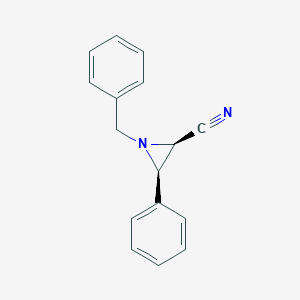
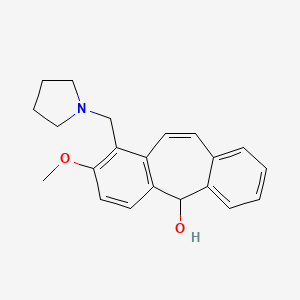
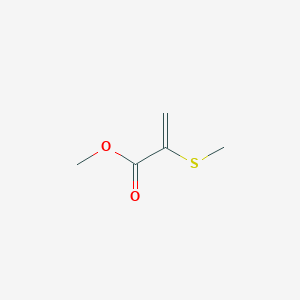
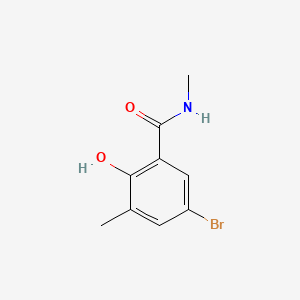
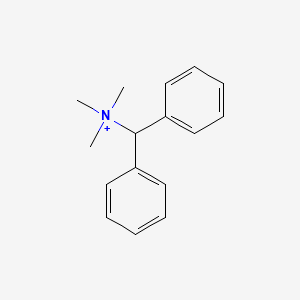

![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
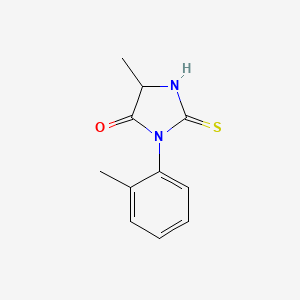
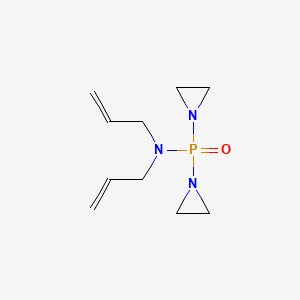
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)

